Hyoscyamine hydrobromide

Vue d'ensemble

Description

It is a secondary metabolite found in certain plants of the family Solanaceae, including henbane, mandrake, angel’s trumpets, jimsonweed, and Atropa belladonna (deadly nightshade) . This compound is known for its anticholinergic properties and has been used in various medical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hyoscyamine hydrobromide can be synthesized through the extraction of hyoscyamine from plants in the Solanaceae family. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated hyoscyamine is then reacted with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources followed by purification and conversion to the hydrobromide salt. The process typically includes steps such as maceration, filtration, solvent extraction, and crystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Hyoscyamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can yield various substituted compounds .

Applications De Recherche Scientifique

Medical Uses

Gastrointestinal Disorders

- Hyoscyamine hydrobromide is primarily used to treat gastrointestinal disorders such as:

- Irritable Bowel Syndrome : It helps alleviate abdominal pain and cramping by reducing gastrointestinal motility.

- Peptic Ulcer Disease : The drug reduces gastric secretions and motility, providing symptomatic relief.

- Diverticulitis and Colic : It relaxes smooth muscles in the gastrointestinal tract, alleviating spasms and discomfort .

Urinary Disorders

- It is effective in treating bladder spasms and conditions like cystitis by relaxing the bladder muscles .

Neurological Applications

- This compound is utilized in managing symptoms of Parkinson's disease and for controlling excessive salivation in patients undergoing palliative care .

Motion Sickness

- The compound is also prescribed for motion sickness, acting on the vestibular system to prevent nausea and vomiting .

Dosage Forms

This compound is available in several forms:

- Tablets : Oral administration for gastrointestinal symptoms.

- Transdermal Patches : Used for motion sickness, providing sustained release over time.

- Injectable Formulations : Administered in hospital settings for acute management of symptoms .

Case Study 1: Pediatric Overdose

A notable case involved a four-year-old who accidentally ingested hyoscine hydrobromide tablets, leading to confusion and hallucinations. This case highlighted the need for childproof packaging due to the drug's accessibility and potential for serious consequences in overdose situations .

Case Study 2: Anticholinergic Poisoning

Another study reported three cases of anticholinergic poisoning due to substitution errors with this compound instead of hyoscyine butylbromide. Symptoms included altered mental status and prolonged effects such as memory disturbances, emphasizing the importance of careful medication dispensing .

Case Study 3: Oesophagitis

A previously unreported association between this compound use and severe oesophagitis was documented. The condition resolved after discontinuation of the drug and treatment with proton-pump inhibitors, suggesting that clinicians should monitor for potential adverse effects related to long-term use .

Side Effects

Common side effects associated with this compound include:

Mécanisme D'action

Hyoscyamine hydrobromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems . This leads to a decrease in the activity of the parasympathetic nervous system, resulting in effects such as reduced gastrointestinal motility, decreased secretions, and increased heart rate . The compound’s molecular targets include muscarinic acetylcholine receptors, and its pathways involve the inhibition of acetylcholine binding .

Comparaison Avec Des Composés Similaires

Similar Compounds

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Scopolamine: A related compound used for its antimuscarinic effects.

Hyoscine: Similar in structure and function to Hyoscyamine hydrobromide.

Uniqueness

This compound is unique due to its specific combination of pharmacological effects and its natural occurrence in certain plants. Its ability to block acetylcholine at muscarinic receptors makes it particularly useful in treating a variety of medical conditions .

Propriétés

Numéro CAS |

306-03-6 |

|---|---|

Formule moléculaire |

C17H24BrNO3 |

Poids moléculaire |

370.3 g/mol |

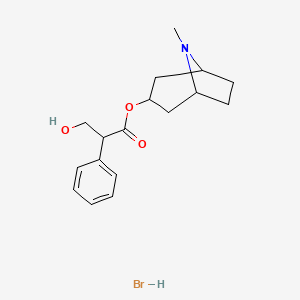

Nom IUPAC |

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1 |

Clé InChI |

VZDNSFSBCMCXSK-ZPQOTBKHSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

SMILES isomérique |

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br |

SMILES canonique |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

Apparence |

Solid powder |

Key on ui other cas no. |

306-03-6 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.